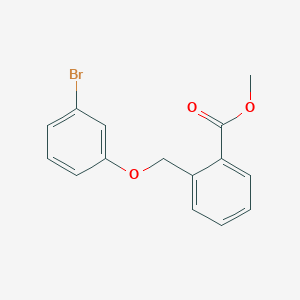

Methyl 2-(3-bromophenoxy)methylbenzoate

Description

Methyl 2-(3-bromophenoxy)methylbenzoate is an aromatic ester featuring a bromophenoxy substituent attached to a methylbenzoate backbone. The bromophenoxy group may enhance lipophilicity and influence binding interactions in biological systems or material science applications .

Properties

CAS No. |

134446-30-3 |

|---|---|

Molecular Formula |

C15H13BrO3 |

Molecular Weight |

321.16 g/mol |

IUPAC Name |

methyl 2-[(3-bromophenoxy)methyl]benzoate |

InChI |

InChI=1S/C15H13BrO3/c1-18-15(17)14-8-3-2-5-11(14)10-19-13-7-4-6-12(16)9-13/h2-9H,10H2,1H3 |

InChI Key |

HIEMLMYNMIWLGD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1COC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects: Bromo vs. Chloro and Methyl Groups

Methyl m-chlorobenzoate (CAS 77959) shares a similar ester backbone but substitutes bromine with chlorine at the meta position. Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter reactivity in nucleophilic substitutions or photodegradation pathways . For instance, brominated compounds often exhibit higher persistence in environmental matrices due to stronger carbon-halogen bonds.

Methyl methylbenzoate (CAS 25567-11-7) replaces the bromophenoxy group with a methyl substituent, significantly reducing molecular polarity. This difference likely impacts solubility and chromatographic behavior, as seen in , where methylbenzoate derivatives exhibit distinct retention factors (e.g., capacity factor ~1.0 for methylbenzoate on ODS columns) .

Functional Group Comparisons: Sulfonates vs. Esters

Methyl methanesulfonate (CAS 80-62-6) contains a sulfonate group instead of a benzoate ester. Sulfonates are more polar and reactive in alkylation reactions, whereas esters like Methyl 2-(3-bromophenoxy)methylbenzoate may participate in hydrolysis or transesterification under basic conditions .

Chromatographic Behavior

highlights that methylbenzoate analogs show retention factors near 1.0 on ODS columns due to moderate hydrophobicity. The bromophenoxy group in this compound likely increases retention times compared to simpler esters like methylbenzoate, owing to greater molecular weight and π-π interactions with stationary phases .

Data Tables

Table 1: Structural and Functional Comparison of Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.